

# 4-cyano-N,N-dimethylbenzamide: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 4-cyano-N,N-dimethylbenzamide

Cat. No.: B1285705

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## Abstract

This technical guide provides a detailed overview of **4-cyano-N,N-dimethylbenzamide**, a substituted benzamide with potential applications in medicinal chemistry and drug discovery. This document covers its chemical identity, including its IUPAC name and synonyms, physicochemical properties, and outlines experimental protocols for its synthesis and characterization. While specific biological data for this compound is limited, this guide explores the known pharmacological activities of related benzamide and cyano-substituted benzamide derivatives to propose a logical workflow for investigating its potential therapeutic applications.

## Chemical Identity and Properties

### IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **4-cyano-N,N-dimethylbenzamide**.<sup>[1]</sup> It is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

Table 1: Synonyms and Identifiers

Type	Identifier
Systematic Name	4-cyano-N,N-dimethylbenzamide
CAS Number	24167-50-8
PubChem CID	16227796
Other Synonyms	Benzamide, 4-cyano-N,N-dimethyl-
	4-(Dimethylcarbamoyl)benzonitrile

## Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the computed physicochemical properties of **4-cyano-N,N-dimethylbenzamide**.

Table 2: Computed Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> O	PubChem[1]
Molecular Weight	174.20 g/mol	PubChem[1]
XLogP3	1.3	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	1	PubChem
Exact Mass	174.079313 g/mol	PubChem[1]
Topological Polar Surface Area	44.1 Å <sup>2</sup>	PubChem
Heavy Atom Count	13	PubChem

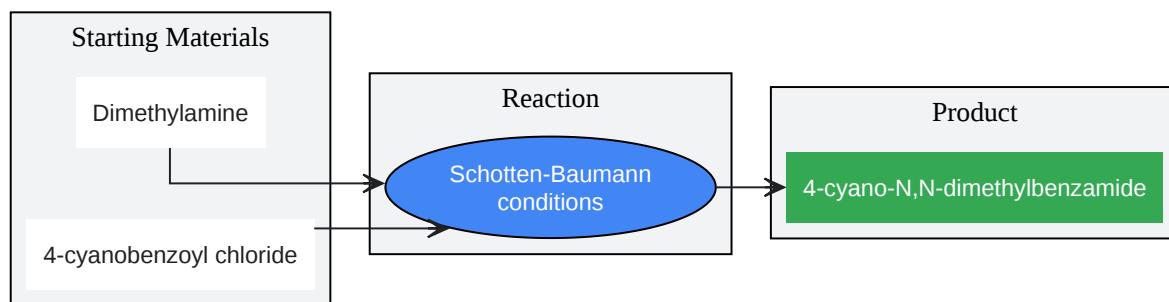
# Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **4-cyano-N,N-dimethylbenzamide** is not readily available in the public domain, a general and adaptable method can be derived from established procedures for the synthesis of N,N-dimethylbenzamides.

## Proposed Synthetic Protocol

A common method for the synthesis of N,N-dimethylbenzamides involves the reaction of a corresponding benzoyl chloride with dimethylamine.

Reaction Scheme:



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Caption: Proposed synthesis of **4-cyano-N,N-dimethylbenzamide**.

Experimental Procedure:

- Reaction Setup: In a well-ventilated fume hood, a solution of 4-cyanobenzoyl chloride (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.
- Amine Addition: A solution of dimethylamine (2.2 equivalents) in the same solvent is added dropwise to the stirred solution of 4-cyanobenzoyl chloride over a period of 30-60 minutes,

maintaining the temperature below 5°C. An excess of a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), can be added to scavenge the HCl byproduct.

- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

## Characterization Methods

The identity and purity of the synthesized **4-cyano-N,N-dimethylbenzamide** should be confirmed using standard analytical techniques.

Table 3: Analytical Characterization Methods

Technique	Expected Observations
<sup>1</sup> H NMR	Signals corresponding to the aromatic protons and the N,N-dimethyl protons with appropriate chemical shifts, multiplicities, and integrations. The aromatic protons would likely appear as two doublets in the aromatic region, and the dimethyl protons as one or two singlets depending on the rotational barrier around the amide C-N bond.
<sup>13</sup> C NMR	Resonances for the quaternary carbon of the cyano group, the carbonyl carbon, the aromatic carbons, and the N,N-dimethyl carbons. <a href="#">[1]</a>
Mass Spectrometry (MS)	The molecular ion peak corresponding to the exact mass of the compound (174.0793 m/z for [M+H] <sup>+</sup> ).
High-Performance Liquid Chromatography (HPLC)	A single major peak indicating the purity of the compound when analyzed using a suitable column and mobile phase.
Infrared (IR) Spectroscopy	Characteristic absorption bands for the C≡N stretch of the nitrile group (around 2230 cm <sup>-1</sup> ), the C=O stretch of the amide group (around 1630 cm <sup>-1</sup> ), and C-H stretches of the aromatic and methyl groups.

## Potential Biological Activity and Therapeutic Applications

While no specific biological activity has been reported for **4-cyano-N,N-dimethylbenzamide**, the benzamide scaffold is a well-established pharmacophore present in a wide range of clinically used drugs. Furthermore, the introduction of a cyano group can significantly modulate the pharmacological properties of a molecule.

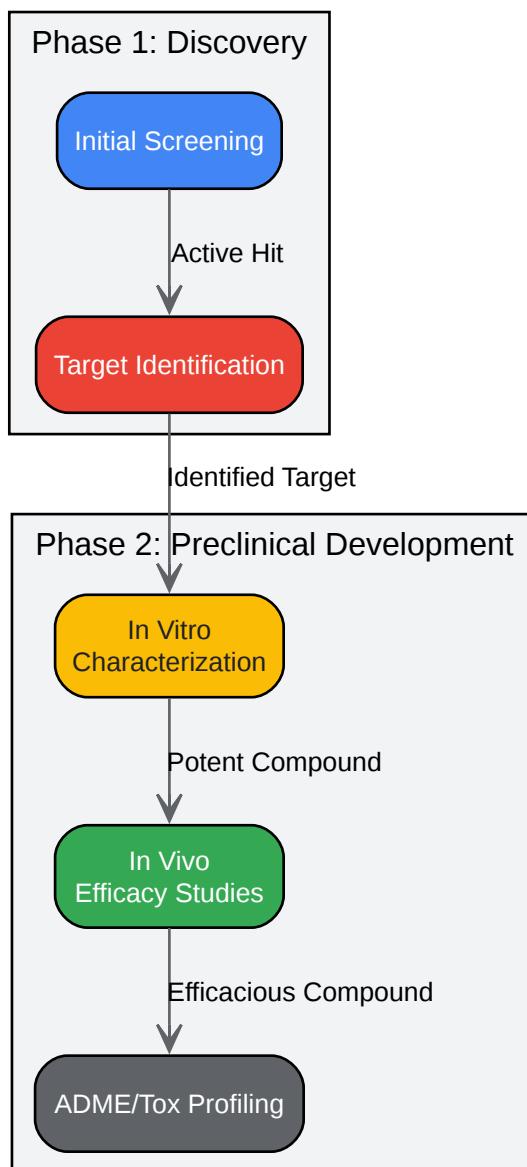
Benzamide derivatives have demonstrated a broad spectrum of biological activities, including but not limited to:

- Antipsychotic agents: Many substituted benzamides act as dopamine D2 receptor antagonists.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Antiemetics: Certain benzamides are used to manage nausea and vomiting.[\[2\]](#)
- Enzyme inhibitors: Benzamide derivatives have been identified as potent inhibitors of enzymes such as histone deacetylases (HDACs), which are targets in cancer therapy.[\[5\]](#)
- Hedgehog signaling pathway inhibitors: Some benzamides act as Smoothened (SMO) antagonists, playing a role in cancer treatment.[\[6\]](#)
- Sigma-1 Receptor Ligands: Cyano-substituted benzamide derivatives have shown high affinity and selectivity for the sigma-1 receptor, which is implicated in various central nervous system disorders.[\[7\]](#)

The presence of the electron-withdrawing cyano group in **4-cyano-N,N-dimethylbenzamide** may confer unique pharmacological properties, potentially enhancing its potency or selectivity for specific biological targets.

## Proposed Experimental Workflow for Biological Evaluation

To elucidate the biological activity of **4-cyano-N,N-dimethylbenzamide**, a systematic experimental workflow is proposed.



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Caption: Logical workflow for the biological evaluation of **4-cyano-N,N-dimethylbenzamide**.

## Initial High-Throughput Screening (HTS)

The compound should be screened against a diverse panel of biological targets, including:

- Receptor binding assays: A broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters. Given the history of benzamides, particular attention should be paid to dopamine and serotonin receptors.

- Enzyme inhibition assays: A panel of kinases, proteases, and other enzymes relevant to disease, such as HDACs.
- Phenotypic screens: Cell-based assays that measure a specific cellular response, such as cell proliferation, apoptosis, or cytokine production.

## Target Identification and Validation

If the initial screening yields a "hit," the next step is to identify the specific molecular target responsible for the observed activity. This can be achieved through techniques such as:

- Affinity chromatography-mass spectrometry.
- Computational target prediction.
- Genetic approaches (e.g., shRNA or CRISPR-Cas9 screening).

## In Vitro Pharmacological Characterization

Once a target is identified, the compound's potency, selectivity, and mechanism of action should be characterized in detail using a variety of in vitro assays, such as:

- Dose-response curves to determine  $IC_{50}$  or  $EC_{50}$  values.
- Binding kinetics to determine association and dissociation rates.
- Functional assays to elucidate the compound's effect on target activity.
- Selectivity profiling against a panel of related targets.

## In Vivo Efficacy Studies

Promising compounds should be evaluated in relevant animal models of disease to assess their in vivo efficacy, pharmacokinetics, and pharmacodynamics.

## Conclusion

**4-cyano-N,N-dimethylbenzamide** represents an interesting chemical entity with unexplored pharmacological potential. Based on the well-documented activities of the benzamide and

cyano-substituted benzamide classes of compounds, it is a promising candidate for further investigation in drug discovery programs. The experimental workflows outlined in this guide provide a rational approach to elucidating its biological activity and potential therapeutic applications. Further research into this and similar molecules could lead to the development of novel therapeutics for a range of diseases.

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- To cite this document: BenchChem. [4-cyano-N,N-dimethylbenzamide: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1285705#4-cyano-n-n-dimethylbenzamide-iupac-name-and-synonyms>]

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